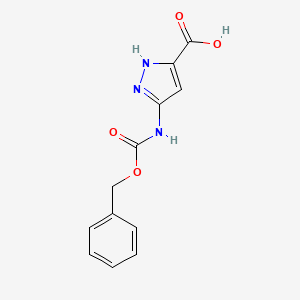
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a benzyloxycarbonyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via the reaction of the pyrazole derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid: Similar structure with a methoxy group.
3-(((Benzyloxy)carbonyl)amino)-7-hydroxyheptanoate: Contains a longer aliphatic chain with a hydroxyl group.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid is unique due to its pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and receptor binding studies.
Eigenschaften
Molekularformel |
C12H11N3O4 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
3-(phenylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)9-6-10(15-14-9)13-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H2,13,14,15,18) |
InChI-Schlüssel |
PPFAVIHOHGEPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NNC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)

![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)
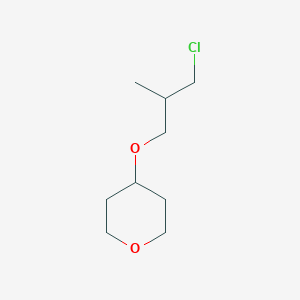
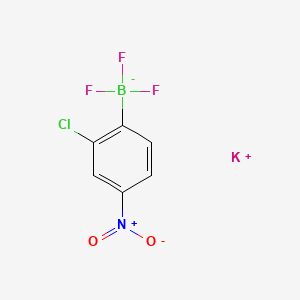
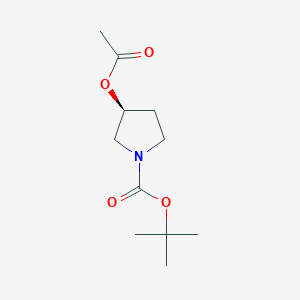

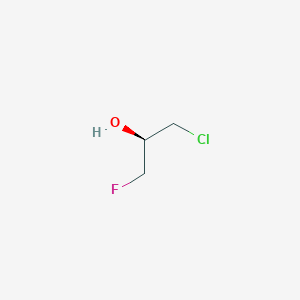
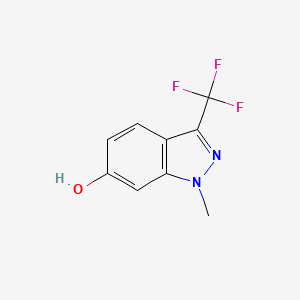
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
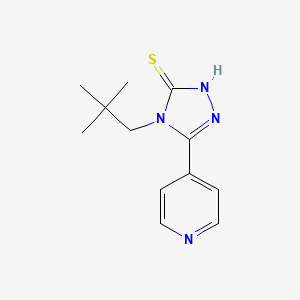
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
